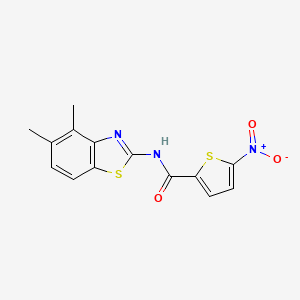

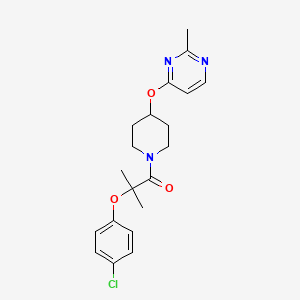

N-(4,5-二甲基-1,3-苯并噻唑-2-基)-5-硝基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitrothiophene derivatives has been explored in various studies. One approach involved the treatment of thiophenecarbonyl chloride with omega-aminoalkylamine to prepare a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains . Another study reported the synthesis of benzimidazole/benzothiazole-2-carboxamides with different substituents, including nitro groups, which were evaluated for their antiproliferative and antioxidative activities . Additionally, novel pyrazole derivatives were synthesized and characterized, which included the use of 1-amino-2-nitroguanidine and pentane-2,4-dione under alkaline catalysis .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The crystal and molecular structure of these compounds often exhibit intermolecular hydrogen bonds and π-π stacking interactions, contributing to their stability and packing in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of nitrothiophene derivatives is influenced by their functional groups. For example, the presence of nitro groups can make these compounds suitable for radiosensitization and bioreductive activation, as seen in the study where nitrothiophene-5-carboxamides were evaluated as radiosensitizers and cytotoxins . The introduction of electrophilic or basic substituents can significantly alter the chemical properties and biological activities of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene derivatives are closely related to their molecular structure. The presence of substituents like nitro, amino, or methoxy groups can affect their solubility, stability, and reactivity. For instance, the antioxidative capacity of benzothiazole-2-carboxamides was rationalized through density functional theory (DFT) calculations, which showed the importance of hydrogen bonding in the radical form of the compound . The thermal decomposition and stability of these compounds have also been studied using thermogravimetric analysis, providing insights into their behavior under different temperature conditions .

Case Studies

Several case studies have demonstrated the potential applications of nitrothiophene derivatives. In one case, a nitrothiophene derivative showed slight radiosensitization of the KHT sarcoma in mice, although higher doses were limited by systemic toxicity . Another study identified trimethoxy substituted benzimidazole-2-carboxamide and trihydroxy substituted benzothiazole-2-carboxamide as lead compounds for further optimization due to their promising antiproliferative and antioxidative activities . These findings highlight the therapeutic potential of nitrothiophene derivatives in cancer treatment and as antioxidants.

科学研究应用

苯并噻唑衍生物在药物化学中的应用

苯并噻唑及其衍生物由于具有广泛的生物活性,是各种生物活性分子和药物应用中不可或缺的组成部分。这些化合物已被研究其在治疗疾病和作为药物发现中的活性剂方面的潜力。苯并噻唑衍生物的结构简单性使得可以开发化合物库,这可能有助于发现新的化学实体以供市场使用。它们的应用涵盖抗菌、镇痛、抗炎、抗糖尿病活性以及作为抗肿瘤剂的潜力。

抗肿瘤和抗菌活性:苯并噻唑衍生物因其广泛的抗菌和镇痛活性而备受关注,包括潜在的抗肿瘤剂。其中一些化合物已在临床使用或正在开发用于治疗各种疾病/疾病。苯并噻唑核的多功能性,能够作为各种生物分子的配体,引起了药用化学家的兴趣,特别是在癌症治疗研究中(Kamal 等人,2015 年)。

生物和电化学活性:苯并噻唑化合物及其配合物因其光谱性质、结构、磁性性质以及显着的生物和电化学活性而受到关注。这篇综述指出了未来研究的潜在兴趣点,包括苯并噻唑衍生物的未知类似物(Boča 等人,2011 年)。

在疾病治疗中的再利用:与硝基噻唑家族相关的化合物硝唑尼特证明了此类化合物在治疗多种感染和疾病方面的潜力。这突出了苯并噻唑相关化合物在不同治疗背景下的适应性和潜在再利用,包括病毒感染和可能出现的新疾病(Bharti 等人,2021 年)。

作用机制

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on its interaction with biological targets in the body. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

安全和危害

未来方向

The future research directions for a compound like this could be very broad and would depend on its properties and potential applications. For example, if the compound has interesting optical properties, it could be studied for use in optoelectronic devices. If it has biological activity, it could be investigated as a potential therapeutic agent .

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-3-4-9-12(8(7)2)15-14(22-9)16-13(18)10-5-6-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVAIEVSANNALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)

![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)